Boc-val-gly-OH

Catalog No.
S1768720
CAS No.
45233-75-8
M.F
C12H22N2O5
M. Wt
274.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-val-gly-OH

CAS Number

45233-75-8

Product Name

Boc-val-gly-OH

IUPAC Name

2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]acetic acid

Molecular Formula

C12H22N2O5

Molecular Weight

274.31 g/mol

InChI

InChI=1S/C12H22N2O5/c1-7(2)9(10(17)13-6-8(15)16)14-11(18)19-12(3,4)5/h7,9H,6H2,1-5H3,(H,13,17)(H,14,18)(H,15,16)/t9-/m0/s1

InChI Key

BWPKSNMGVTYXQQ-VIFPVBQESA-N

SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C

Synonyms

BOC-VAL-GLY-OH;45233-75-8;(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-methylbutanamido)aceticacid;SCHEMBL1003572;N-t-butoxycarbonyl-L-valylglycine;MolPort-027-845-008;ZINC2504758;6465AH;AKOS024258481;AJ-36041;AK158335;FT-0639846;K-9012;2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanamido]aceticacid

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C

Building Block for Peptide Synthesis

  • Boc-Val-Gly-OH is a dipeptide, meaning it contains two amino acids linked together: valine (Val) and glycine (Gly). These amino acids are the building blocks of proteins.
  • The molecule also includes a Boc (tert-butoxycarbonyl) protecting group. This group safeguards the N-terminus (amino end) of the valine residue during peptide synthesis. Source: Procurenet:
  • By incorporating Boc-Val-Gly-OH into a larger peptide chain, researchers can create peptides with specific amino acid sequences. These peptides can then be studied for their biological functions or potential therapeutic applications.

Drug Discovery and Development

  • Researchers use Boc-Val-Gly-OH to modify the structure of existing drugs or create new ones.
  • By strategically introducing Boc-Val-Gly-OH at different positions in a drug molecule, scientists can aim to improve the drug's properties, such as:
    • Increased bioavailability: This refers to the amount of drug that reaches its target site in the body.
    • Enhanced stability: Certain modifications can make a drug molecule less susceptible to degradation in the body, potentially extending its shelf life or improving its effectiveness.
    • Improved targeting: Specific peptide sequences can be incorporated to better target the drug to particular cells or tissues.

Boc-val-gly-OH, also known as N-tert-butyloxycarbonyl-valyl-glycine, is a protected tripeptide composed of the amino acids valine and glycine. The compound features a tert-butyloxycarbonyl (Boc) group that serves as a protecting group for the amino group of valine, allowing for selective reactions during peptide synthesis. This structural configuration makes Boc-val-gly-OH an important building block in peptide chemistry, particularly in the synthesis of more complex peptides and proteins.

Boc-Val-Gly-OH itself does not possess a specific mechanism of action as it's a building block. However, the resulting peptides synthesized using Boc-Val-Gly-OH can have various mechanisms of action depending on their specific amino acid sequence and structure. These peptides can interact with other molecules, enzymes, or receptors in the body to exert their biological effects [].

While detailed safety data for Boc-Val-Gly-OH might not be publicly available, some general safety precautions common to peptide handling should be considered:

  • Potential for allergic reactions: People with allergies to valine or glycine might experience allergic reactions upon exposure [].
  • Dust inhalation: Inhalation of airborne peptide dust can irritate the respiratory system.

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), yielding the free amine.
  • Coupling Reactions: This compound can be coupled with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.
  • Hydrolysis: The ester bond in Boc-val-gly-OH can undergo hydrolysis under basic conditions, resulting in the corresponding carboxylic acid.

These reactions are essential for the synthesis and modification of peptides in various biochemical applications.

Boc-val-gly-OH is involved in critical biological processes, particularly in protein synthesis. It acts as a substrate for peptide bond formation, contributing to the structure and function of proteins. The compound can influence cellular functions by modulating signal transduction pathways, affecting gene expression, and altering metabolic processes. Its interactions with enzymes during protein synthesis highlight its role in biochemical pathways .

The synthesis of Boc-val-gly-OH typically involves the following steps:

  • Protection of Valine: Valine is first protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-valine.
  • Coupling with Glycine: The protected valine is then coupled with glycine using coupling reagents like dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide under anhydrous conditions.
  • Purification: The product is purified using techniques such as high-performance liquid chromatography to ensure high yield and purity.

In industrial settings, automated peptide synthesizers are often employed to scale up production efficiently.

Boc-val-gly-OH has diverse applications across various fields:

  • Peptide Synthesis: It serves as a crucial building block for assembling peptides in research and pharmaceutical development.
  • Biochemical Research: Used to study protein-protein interactions and enzyme-substrate dynamics.
  • Drug Development: Investigated for its potential use in drug delivery systems and as a prodrug due to its ability to modulate biological activity upon deprotection.
  • Material Science: Employed in creating peptide-based materials and nanomaterials for various applications .

Research indicates that Boc-val-gly-OH interacts with several enzymes involved in metabolic pathways related to protein synthesis. These interactions can modulate signal transduction pathways and influence cellular responses. Studies have shown that peptides containing Boc-val-gly-OH can affect gene expression and immune responses, demonstrating its potential utility in therapeutic applications .

Boc-val-gly-OH shares similarities with several other dipeptide derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Boc-Val-Val-OMeDipeptide with two valinesSimilar protective groups but different sequence
Boc-Gly-Gly-OMeDipeptide with two glycinesSimpler structure; lacks valine
Boc-Ala-Val-Gly-OHTripeptide with alanineContains an additional alanine residue

Boc-val-gly-OH is unique due to its specific sequence of valine and glycine, which imparts distinct biochemical properties. Its methyl ester group also provides unique reactivity compared to other similar compounds.

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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